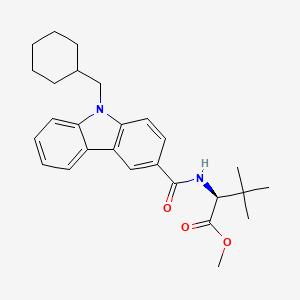

methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate

説明

Methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMCZCA) is a synthetic cannabinoid receptor agonist distinguished by its carbazole core structure. Its molecular formula is C₂₇H₃₄N₂O₃, with a molecular weight of 434.57 g/mol . The compound features:

- A carbazole moiety substituted at the 9-position with a cyclohexylmethyl group.

- An amide linkage at the 3-position of the carbazole core, connecting to a dimethylbutanoate ester.

- Stereochemical specificity at the (S)-configured chiral center in the dimethylbutanoate side chain .

MDMB-CHMCZCA is part of a structural subclass of synthetic cannabinoids (SCs) developed to mimic Δ⁹-tetrahydrocannabinol (THC) effects while evading legal restrictions .

特性

IUPAC Name |

methyl (2S)-2-[[9-(cyclohexylmethyl)carbazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O3/c1-27(2,3)24(26(31)32-4)28-25(30)19-14-15-23-21(16-19)20-12-8-9-13-22(20)29(23)17-18-10-6-5-7-11-18/h8-9,12-16,18,24H,5-7,10-11,17H2,1-4H3,(H,28,30)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWVRKNYDPKTDZ-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342317 | |

| Record name | MDMB-CHMCZCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219324-32-8 | |

| Record name | Mdmb-chmczca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219324328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-CHMCZCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMCZCA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIO7RT8MFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

MDMB-CHMCZCAの合成には、9H-カルバゾールコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常以下が含まれます。

ステップ1: 環化反応によるカルバゾールコアの形成。

ステップ2: インドールコアのC-3位置へのカルボキサミド置換基の導入。

工業的な製造方法では、最終製品の純度と収量を確保するために、高スループット合成技術が用いられることが多いです。 反応条件は、化合物の立体化学を維持するために注意深く制御されており、これはその生物活性にとって非常に重要です .

化学反応の分析

Phase I Metabolism

In vitro and in vivo studies reveal extensive hepatic metabolism :

Primary Metabolic Pathways

Key Findings

-

Dominant Pathway : Mono-hydroxylation at the cyclohexylmethyl group (likely 4′-hydroxylation) is the most abundant metabolic transformation .

-

Ester Hydrolysis : Partial conversion to the carboxylic acid form enhances urinary excretion, though this metabolite is less stable .

Chromatographic Separation

-

Chiral Resolution : Normal-phase HPLC (Chiralpak® IA-3) resolves enantiomers with baseline separation (α = 1.12–1.23) .

-

Retention Behavior : The (S)-enantiomer elutes earlier than the (R)-enantiomer under normal-phase conditions .

Spectroscopic Data

-

NMR : Characteristic signals include δ 7.2–8.1 ppm (carbazole aromatic protons) and δ 3.6 ppm (methyl ester) .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces cleavage of the carbazole-amide bond, forming 9-(cyclohexylmethyl)-9H-carbazole-3-carboxylic acid .

-

Thermal Stability : Stable under ambient conditions but degrades at temperatures >200°C via ester pyrolysis .

Comparative Metabolism with Analogues

| Feature | MDMB-CHMCZCA | MDMB-CHMICA (Indole Analogue) |

|---|---|---|

| Core Structure | Carbazole | Indole |

| Major Metabolite | 4′-Hydroxycyclohexylmethyl | Pentyl hydroxylation |

| Receptor Affinity | CB1: Ki = 0.8 nM | CB1: Ki = 1.2 nM |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₂₇H₃₄N₂O₃

- Molecular Weight : 434.57 g/mol

- SMILES Notation : COC(=O)C@@HC(C)(C)C

This compound features a carbazole moiety, which is significant for its biological activity. Its structure allows it to interact with cannabinoid receptors, making it relevant in the study of synthetic cannabinoids.

Pharmacological Applications

-

Synthetic Cannabinoid Receptor Agonist :

- Methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate has been identified as a potent agonist at cannabinoid receptors, similar to other compounds in its class. Its ability to bind effectively to these receptors suggests potential applications in pain management and therapeutic interventions for conditions like anxiety and depression .

-

Research on Psychoactive Properties :

- As part of the broader category of synthetic cannabinoids, this compound has been involved in studies assessing its psychoactive effects. Research indicates that compounds with similar structures can lead to significant psychoactive effects, which necessitates further investigation into their safety profiles and potential therapeutic uses .

Toxicological Studies

Given its classification as a synthetic cannabinoid, understanding the toxicological profile of methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate is crucial:

- Case Studies :

- A study highlighted the detection of this compound in seized materials, underscoring its presence in illicit drug markets. The variability in potency among different batches raises concerns regarding its safety and potential for abuse .

- Toxicological assessments have shown that synthetic cannabinoids can lead to adverse effects significantly different from those associated with natural cannabis, including severe anxiety, psychosis, and cardiovascular issues .

Analytical Methods for Detection

The analysis of methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate in biological samples is essential for both clinical and forensic toxicology:

- Chiral Chromatography :

- Mass Spectrometry :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Cannabinoid Research | Investigated for its agonistic effects on cannabinoid receptors |

| Psychoactive Substance Studies | Assessed for psychoactive effects and potential therapeutic uses |

| Toxicological Profiling | Evaluated for safety and adverse effects associated with use |

| Analytical Chemistry | Detected using chiral chromatography and mass spectrometry techniques |

作用機序

MDMB-CHMCZCAは、カンナビノイドタイプ1およびタイプ2受容体に結合して活性化することにより、その効果を発揮します。 この活性化は、アデニル酸シクラーゼの阻害、環状アデノシン一リン酸レベルの低下、およびミトゲン活性化タンパク質キナーゼの活性化を含む、さまざまなシグナル伝達経路の調節につながります 。 この化合物はこれらの受容体に対して高い親和性を持ち、その強力な精神活性作用に貢献しています .

6. 類似の化合物との比較

MDMB-CHMCZCAは、MDMB-CHMICA、MDMB-FUBINACA、およびAB-CHMINACAなどの他の合成カンナビノイドに似ています。 これは、9H-カルバゾールコア構造を持つため、インドールまたはインダゾールコアを持つ他の化合物とは異なります 。 この構造の違いは、その独特の薬理学的プロファイルと受容体結合親和性に貢献しています .

類似の化合物:

- MDMB-CHMICA

- MDMB-FUBINACA

- AB-CHMINACA

- AMB-FUBINACA

類似化合物との比較

Structural Comparisons

Table 1: Structural Features of MDMB-CHMCZCA and Analogous Compounds

| Compound | Core Structure | 9-Position Substituent | 3-Position Substituent | Key Structural Differences |

|---|---|---|---|---|

| MDMB-CHMCZCA | Carbazole | Cyclohexylmethyl | Dimethylbutanoate ester (S-form) | Carbazole core; cyclohexylmethyl |

| EG-018 | Carbazole | Pentyl | Naphthalen-1-ylmethanone | Pentyl chain; aromatic ketone |

| EG-2201 | Carbazole | 5-Fluoropentyl | Naphthalen-1-ylmethanone | Fluorinated alkyl chain |

| MDMB-CHMICA | Indole | Cyclohexylmethyl | Dimethylbutanoate ester (S-form) | Indole core (vs. carbazole) |

| 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole | Carbazole | Ethyl | 2-Methylbenzoyl | Ethyl group; benzoyl substituent |

Key Observations :

- Substituent Effects :

Pharmacological and Metabolic Profiles

Table 2: Pharmacological and Metabolic Differences

Key Findings :

- Metabolism : MDMB-CHMCZCA undergoes ester hydrolysis and cyclohexyl hydroxylation , producing metabolites distinct from indole-based SCs. These metabolites are critical for urine screening .

Legal and Regulatory Status

MDMB-CHMCZCA is classified as a controlled substance in jurisdictions such as Western Australia, alongside indole/indazole SCs like MMB-FUBICA and 4F-MDMB-BINACA .

生物活性

Methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate, also known as MDMB-CHMCZCA, is a synthetic compound belonging to the class of synthetic cannabinoid receptor agonists (SCRAs). This compound has garnered attention due to its potential biological activity, particularly in relation to the endocannabinoid system and its implications for psychoactive properties. This article aims to provide a comprehensive overview of the biological activity of MDMB-CHMCZCA, supported by data tables and research findings.

Chemical Structure and Properties

MDMB-CHMCZCA has the following chemical structure:

- Molecular Formula : C27H34N2O3

- Molecular Weight : 434.57 g/mol

- IUPAC Name : Methyl N-{[9-(cyclohexylmethyl)-9H-carbazol-3-yl]carbonyl}-3-methyl-L-valinate

The compound features a carbazole moiety, which is known for its interactions with various biological targets, particularly cannabinoid receptors.

MDMB-CHMCZCA acts primarily as a potent agonist at cannabinoid receptors CB1 and CB2. The compound's structural similarity to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, suggests that it may mimic THC's effects in the body. Research indicates that SCRAs can produce effects similar to THC but with varying potency and side effects depending on their specific structures.

Pharmacological Studies

Several studies have investigated the pharmacological properties of MDMB-CHMCZCA:

- Receptor Binding Affinity : In vitro studies demonstrate high binding affinity for CB1 and CB2 receptors, suggesting significant psychoactive potential.

- Functional Assays : Functional assays have shown that MDMB-CHMCZCA activates CB1 receptors, leading to downstream signaling effects similar to those observed with THC.

Toxicological Profile

The toxicological profile of MDMB-CHMCZCA has raised concerns due to reports of severe adverse effects associated with synthetic cannabinoids. Notably, acute toxicity can manifest as cardiovascular issues, neurological disturbances, and psychological effects such as anxiety and paranoia.

Table 1: Summary of Biological Activity Data

| Parameter | Value/Description |

|---|---|

| CB1 Binding Affinity | High (specific values vary by study) |

| CB2 Binding Affinity | High (specific values vary by study) |

| Psychoactivity | Significant; similar to THC |

| Toxicity Reports | Severe adverse effects documented |

Case Study 1: Clinical Observations

A clinical case study reported a series of emergency room visits linked to the consumption of products containing MDMB-CHMCZCA. Patients exhibited symptoms such as tachycardia, hypertension, and altered mental status. This case highlights the potential dangers associated with synthetic cannabinoids.

Case Study 2: Animal Studies

In animal models, administration of MDMB-CHMCZCA resulted in dose-dependent increases in locomotor activity and analgesic effects. These findings suggest that while the compound may have therapeutic potential, its safety profile requires thorough investigation due to observed side effects.

Q & A

Q. What are the optimized synthetic routes for methyl(S)-2-(9-(cyclohexylmethyl)-9H-carbazole-3-carboxamido)-3,3-dimethylbutanoate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves two key steps: (1) alkylation of carbazole at the N9 position and (2) coupling with the dimethylbutanoate moiety.

- Step 1 : Alkylation of carbazole with cyclohexylmethyl bromide can be performed using phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in toluene at 45°C, similar to methods for 9-(4-bromobutyl)-9H-carbazole synthesis .

- Step 2 : Amidation at the C3 position of carbazole can utilize Sonogashira coupling or activated ester strategies. For example, coupling with methyl 3,3-dimethylbutanoate may require a palladium catalyst and controlled stoichiometry .

- Optimization : Reaction time (3–24 hours), temperature (45–80°C), and purification (recrystallization from ethanol or column chromatography) significantly impact yield. Excess alkylating agent (1.5–2 eq.) improves conversion .

Q. Which analytical techniques are critical for confirming the structure and purity of this carbazole derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexylmethyl at N9, carboxamido at C3). 2D NMR (COSY, HSQC) resolves stereochemistry and coupling interactions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254–300 nm) assesses purity (>98%) and identifies byproducts .

- X-ray Crystallography : Determines absolute configuration and solid-state packing, as demonstrated for 9-(4-methoxyphenyl)-9H-carbazole .

Advanced Questions

Q. How do substituents like cyclohexylmethyl and dimethylbutanoate influence the photophysical properties of carbazole derivatives?

- Methodological Answer : Substituents alter emission profiles via steric and electronic effects:

- Cyclohexylmethyl : Bulky groups reduce π-π stacking in the solid state, minimizing aggregation-caused quenching (ACQ). For example, hexyl chains in bicarbazole derivatives shift emission to deep-blue regions (λmax = 428 nm) .

- Dimethylbutanoate : Electron-withdrawing groups stabilize excited states, as seen in carbazole-3-carboxaldehyde derivatives (λem = 338–416 nm) .

- Experimental Design : Measure UV-Vis absorption and fluorescence spectra in tetrahydrofuran (solution) and thin films (solid state). Compare with computational TD-DFT results .

Q. What methodologies resolve contradictions in emission data between solution and solid-state studies for such compounds?

- Methodological Answer : Discrepancies arise from intermolecular interactions (e.g., excimer formation in solids). To resolve:

- Time-Resolved Fluorescence : Differentiate monomeric vs. aggregated emission lifetimes (e.g., bicarbazole derivatives show 1–5 ns lifetimes in solution vs. 10–20 ns in solids) .

- X-ray Diffraction (XRD) : Correlate crystal packing (e.g., herringbone vs. face-to-face arrangements) with emission shifts. For example, ethyl vs. hexyl chains in 3,3′-bicarbazole alter λem by 10–20 nm .

Q. How can computational models predict the compound’s stability and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using crystal structure data (e.g., bond lengths and angles from 9-(4-methoxyphenyl)-9H-carbazole ). Calculate HOMO-LUMO gaps to predict redox stability.

- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents (e.g., toluene vs. DMSO) to assess solubility trends .

- Reactivity Prediction : Identify electrophilic sites (e.g., carbazole C3) using Fukui indices for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。